Zelnecirnon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPT193 is a potent and selective oral antagonist of the chemokine receptor CCR4. This compound is designed to inhibit the migration, function, and activation of T-helper type 2 cells, which play a crucial role in allergic inflammation. RPT193 has shown promise in treating conditions such as atopic dermatitis, asthma, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RPT193 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes.
Industrial Production Methods: Industrial production of RPT193 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: RPT193 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
RPT193 has a wide range of scientific research applications:
Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.
Biology: Investigates the role of T-helper type 2 cells in immune responses and inflammation.
Medicine: Explores therapeutic potential in treating atopic dermatitis, asthma, and other inflammatory diseases.
Industry: Potential applications in developing new anti-inflammatory drugs and treatments for allergic conditions
Mechanism of Action
RPT193 exerts its effects by selectively inhibiting the chemokine receptor CCR4. This receptor is highly expressed on T-helper type 2 cells, which are involved in allergic inflammation. By blocking CCR4, RPT193 prevents the migration of these cells into inflamed tissues and reduces the secretion of inflammatory cytokines such as interleukin-5, interleukin-4, and interleukin-13 .
Comparison with Similar Compounds
AZD2098: Another CCR4 antagonist with similar inhibitory effects on T-helper type 2 cell migration.
GSK2239633: A CCR4 antagonist with comparable potency in reducing chemotaxis of T-helper type 2 cells.
Uniqueness of RPT193: RPT193 has demonstrated greater potency against T-helper type 2 cell chemotaxis compared to previous CCR4 antagonists. It also shows a clean safety profile and is well-tolerated in clinical trials, making it a promising candidate for treating allergic and inflammatory diseases .
Properties
CAS No. |
2366152-15-8 |
---|---|
Molecular Formula |
C27H34Cl3N5O2 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1 |
InChI Key |
ANPSFQZLPNWKHR-PRZTZBHNSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.